N-{4-[(allylamino)sulfonyl]phenyl}cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[4-(prop-2-enylsulfamoyl)phenyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-2-9-14-19(17,18)12-7-5-11(6-8-12)15-13(16)10-3-4-10/h2,5-8,10,14H,1,3-4,9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKGIWVFGUKUMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(allylamino)sulfonyl]phenyl}cyclopropanecarboxamide typically involves the following steps:
Formation of the sulfonamide group: This can be achieved by reacting 4-aminobenzenesulfonyl chloride with allylamine under basic conditions to form N-(4-allylamino)benzenesulfonamide.
Cyclopropanecarboxamide formation: The next step involves the reaction of the sulfonamide intermediate with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(allylamino)sulfonyl]phenyl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The allylamine moiety can be oxidized to form corresponding oxides.
Reduction: The sulfonamide group can be reduced under specific conditions to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allylamine moiety may yield N-oxide derivatives, while reduction of the sulfonamide group may produce primary amines .
Scientific Research Applications
N-{4-[(allylamino)sulfonyl]phenyl}cyclopropanecarboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives are effective.
Mechanism of Action
The mechanism of action of N-{4-[(allylamino)sulfonyl]phenyl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The allylamine moiety may also interact with biological targets, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(methylamino)sulfonyl]phenyl}cyclopropanecarboxamide
- N-{4-[(ethylamino)sulfonyl]phenyl}cyclopropanecarboxamide
- N-{4-[(propylamino)sulfonyl]phenyl}cyclopropanecarboxamide
Uniqueness
N-{4-[(allylamino)sulfonyl]phenyl}cyclopropanecarboxamide is unique due to the presence of the allylamine moiety, which can undergo specific chemical reactions that are not possible with its methyl, ethyl, or propyl analogs. This uniqueness can be exploited in the design of new compounds with tailored properties for specific applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
